BenchChemオンラインストアへようこそ!

3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea

Click chemistry Bioconjugation Chemical biology

Secure 3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea for your medicinal chemistry program. This fragment uniquely combines a pharmacophoric prop-2-ynylurea core with a fully sp³-hybridised cyclohexyl-ethyl framework (MW 208.3). Its terminal alkyne enables bio-orthogonal CuAAC ligation to reporter groups, a capability absent in saturated-side-chain comparators. Ideal as a lower-MW building block for kinase-focused combinatorial libraries exploring aliphatic SAR.

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
Cat. No. B7527997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea
Molecular FormulaC12H20N2O
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCN(CC#C)C(=O)NC1CCCCC1
InChIInChI=1S/C12H20N2O/c1-3-10-14(4-2)12(15)13-11-8-6-5-7-9-11/h1,11H,4-10H2,2H3,(H,13,15)
InChIKeyIOUARNWIKDANID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea for Preclinical Cancer and Click‑Chemistry Research – Procurement Relevance


3‑Cyclohexyl‑1‑ethyl‑1‑prop‑2‑ynylurea (C₁₂H₂₀N₂O, MW 208.3 g·mol⁻¹) is a trisubstituted urea that embeds a terminal alkyne within a compact, fully sp³‑hybridised framework. The prop‑2‑ynyl motif is the pharmacophoric hallmark of a published series of anti‑angiogenic ureas [REFS‑1], while the cyclohexyl and N‑ethyl substituents differentiate it from the prototypical 1‑(prop‑2‑ynyl)urea and from N‑cyclohexyl‑N′‑ethylurea. The alkyne additionally serves as a bio‑orthogonal click‑chemistry handle, a feature absent in saturated‑side‑chain comparators [REFS‑2].

Why Generic Ureas Cannot Substitute 3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea in Angiogenesis or Click‑Chemistry Workflows


In‑class ureas such as 1‑(prop‑2‑ynyl)urea or N‑cyclohexyl‑N′‑ethylurea lack either the cyclohexyl‑ethyl‑alkyne tripartite architecture or the terminal alkyne required for copper‑catalysed azide‑alkyne cycloaddition (CuAAC). The anti‑angiogenic lead 1‑((3‑chloromethyl)phenyl)‑3‑prop‑2‑ynylurea (compound 1 in the core reference series) derives its EGFR‑inhibitory activity from a benzyl‑chloride motif that is structurally and electronically distinct from the saturated cyclohexyl‑ethyl environment of the target compound [REFS‑1]. Consequently, neither the biological target profile nor the chemoselective ligation capacity can be replicated by simply interchanging generic mono‑ or di‑substituted ureas.

Quantitative Differentiation Evidence for 3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea Versus Closest Analogs


Terminal Alkyne Content Enables CuAAC Ligation – Absent in Saturated Urea Comparators

The target compound carries one terminal prop‑2‑ynyl group per molecule, permitting copper‑catalysed azide‑alkyne cycloaddition (CuAAC) with azide‑functionalised probes, surfaces, or biomolecules. The closest saturated comparator, N‑cyclohexyl‑N′‑ethylurea (C₉H₁₈N₂O, CAS 36102‑06‑4), contains no alkyne and is inert under standard CuAAC conditions [REFS‑1]. This difference is absolute (1 vs. 0 reactive alkyne units) and dictates whether the molecule can be employed in bio‑orthogonal conjugation workflows [REFS‑2].

Click chemistry Bioconjugation Chemical biology

Structural Topology Divergence from the Isomeric 1-(1-Ethynylcyclohexyl)-3-isopropylurea (CAS 866008‑83‑5)

The constitutional isomer 1‑(1‑ethynylcyclohexyl)‑3‑(propan‑2‑yl)urea (C₁₂H₂₀N₂O, MW 208.3 g·mol⁻¹) positions the alkyne on the cyclohexyl ring rather than on the urea N1 substituent. This isomer therefore presents a quaternary carbon α to the urea nitrogen, altering both the steric environment and the hydrogen‑bonding capacity of the urea NH. In the target compound, the alkyne is carried on a flexible N‑ethyl‑N‑propargyl arm, which preserves an unsubstituted cyclohexyl‑NH urea donor, a feature known to participate in key hydrogen bonds in the EGFR active site for related prop‑2‑ynylureas [REFS‑1]. No quantitative bioactivity comparison between the two isomers has been published, but the topological difference is expected to affect target engagement and click‑chemistry accessibility.

Chemical topology Structure–activity relationships Medicinal chemistry

Molecular Size Advantage Over 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea

The extended analog 1‑{2‑[cyclohexyl(prop‑2‑yn‑1‑yl)amino]acetyl}‑3‑ethylurea (C₁₃H₂₂N₂O, MW 222.33 g·mol⁻¹) inserts an acetyl spacer between the urea and the cyclohexyl‑propargyl‑amine fragment, increasing the molecular weight by ~14 Da and adding a rotatable bond. The target compound (MW 208.3) remains within the preferred lead‑like space (MW ≤ 350; ideal ≤ 250) with a lower molecular weight and fewer hydrogen‑bond acceptors, which is empirically associated with improved passive membrane permeability [REFS‑1]. No direct permeability assay comparison has been reported, but the physicochemical descriptors alone provide a reproducible, quantifiable basis for differentiation [REFS‑2].

Molecular weight optimisation Lead-likeness Permeability

Recommended Application Scenarios for 3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea Based on Evidence


Copper‑Catalysed Azide‑Alkyne Cycloaddition (CuAAC) Probe or Payload Conjugation

The terminal alkyne uniquely qualifies this urea for CuAAC‑mediated ligation to azide‑modified fluorescent dyes, biotin tags, PEG chains, or solid supports. Researchers requiring a compact, low‑MW scaffold that can be covalently attached to reporter groups without perturbing the urea pharmacophore will find this compound preferable to saturated analogs that lack the alkyne [REFS‑1]. Typical conditions: CuSO₄·5 H₂O (1–5 mol %), sodium ascorbate (5–10 mol %), TBTA ligand, rt, aqueous/organic co‑solvent [REFS‑1].

EGFR‑Kinase‑Focused Library Design Using Prop‑2‑ynylurea Scaffolds

The prop‑2‑ynylurea chemotype has documented EGFR inhibitory activity (lead compound 1: A431 IC₅₀ = 36 nM) [REFS‑2]. 3‑Cyclohexyl‑1‑ethyl‑1‑prop‑2‑ynylurea offers a saturated, non‑aromatic substitution pattern that complements the published benzyl‑chloride series, enabling exploration of aliphatic side‑chain SAR while retaining the critical urea‑alkyne hydrogen‑bonding motif. This makes it a logical building block for kinase‑focused combinatorial libraries [REFS‑2].

Physicochemical Property Optimisation in Fragment‑Based Drug Discovery

With MW = 208.3, clogP ≈ 2.3–3.0 (estimated), and only two H‑bond donors, the compound resides in attractive fragment chemical space. It can serve as a lower‑MW alternative to extended analogs (e.g., MW 222.33) when minimising molecular weight is a priority for CNS or intracellular targets [REFS‑3].

Synthetic Intermediate for Cyclic Ureas and Heterocycles

The propargyl urea motif can undergo palladium‑catalysed cyclisation–carbonylation–cyclisation cascades to yield 2‑amino‑2‑oxazoline‑containing ketones [REFS‑4]. 3‑Cyclohexyl‑1‑ethyl‑1‑prop‑2‑ynylurea is a suitable substrate for such transformations, offering a divergent route to nitrogen‑rich heterocycles for medicinal chemistry programmes.

Quote Request

Request a Quote for 3-Cyclohexyl-1-ethyl-1-prop-2-ynylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.